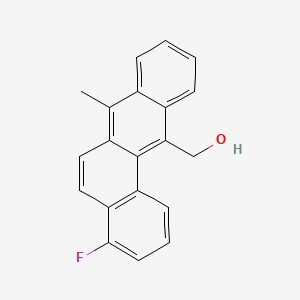
Benz(a)anthracene-12-methanol, 4-fluoro-7-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(a)anthracene-12-methanol, 4-fluoro-7-methyl- is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a methanol group at the 12th position, a fluorine atom at the 4th position, and a methyl group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-12-methanol, 4-fluoro-7-methyl- typically involves multi-step organic reactions. The starting material is often benz(a)anthracene, which undergoes a series of functional group modifications. The introduction of the methanol group at the 12th position can be achieved through hydroxylation reactions, while the fluorine and methyl groups are introduced via electrophilic substitution reactions. The reaction conditions usually involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. the processes are optimized for efficiency, cost-effectiveness, and scalability. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracene-12-methanol, 4-fluoro-7-methyl- undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to modify the aromatic ring or functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methanol group can yield benz(a)anthracene-12-aldehyde or benz(a)anthracene-12-carboxylic acid, while substitution reactions can introduce new functional groups at various positions on the aromatic ring.
Scientific Research Applications
Benz(a)anthracene-12-methanol, 4-fluoro-7-methyl- has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of Benz(a)anthracene-12-methanol, 4-fluoro-7-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptor activity to produce therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benz(a)anthracene: The parent compound, known for its carcinogenic properties and presence in tobacco smoke.
Benz(a)anthracene-7,12-dimethyl-: A derivative with two methyl groups, known for its use in cancer research.
Benz(a)anthracene-4-methyl-: A derivative with a single methyl group, studied for its chemical and biological properties.
Uniqueness
Benz(a)anthracene-12-methanol, 4-fluoro-7-methyl- is unique due to its specific functional groups and positions, which confer distinct chemical and biological properties. The presence of the methanol, fluorine, and methyl groups allows for unique interactions with molecular targets and pathways, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
78971-90-1 |
|---|---|
Molecular Formula |
C20H15FO |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
(4-fluoro-7-methylbenzo[a]anthracen-12-yl)methanol |
InChI |
InChI=1S/C20H15FO/c1-12-13-5-2-3-6-15(13)18(11-22)20-14(12)9-10-16-17(20)7-4-8-19(16)21/h2-10,22H,11H2,1H3 |
InChI Key |
CCJYPEKWKYNSPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)CO)C=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















